

Downstream Signaling Pathways of [Ala¹⁷]-MCH: An In-depth Technical Guide

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Compound of Interest

Compound Name: [Ala¹⁷]-MCH

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This technical guide provides a comprehensive overview of the downstream signaling pathways activated by [Ala¹⁷]-Melanin-Concentrating Hormone ([Ala¹⁷]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the receptor binding kinetics, subsequent second messenger activation, and key effector protein modulation. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to support further research and drug development efforts in therapeutic areas targeting the MCH system.

Introduction to [Ala¹⁷]-MCH and MCHR1

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. [Ala¹⁷]-MCH is a synthetic analog of MCH, engineered to exhibit high affinity and selectivity for MCHR1. This selectivity makes it an invaluable tool for elucidating the specific signaling cascades initiated by MCHR1 activation. MCHR1 is known to couple to multiple G protein subtypes, including Gai/o and Gαq, leading to a diverse array of intracellular responses.^{[1][2][3]}

Quantitative Data: Receptor Binding and Functional Activity

The interaction of [Ala¹⁷]-MCH with MCH receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters of [Ala¹⁷]-MCH activity.

Table 1: Receptor Binding Affinity of [Ala¹⁷]-MCH

Parameter	Receptor	Value (nM)	Reference
K _i	MCHR1	0.16	[4][5]
MCHR2	34	[4][5]	
K _d	MCHR1	0.37	[4][5]
MCHR2	No demonstrable binding	[4][5]	

Table 2: Functional Agonist Activity of [Ala¹⁷]-MCH

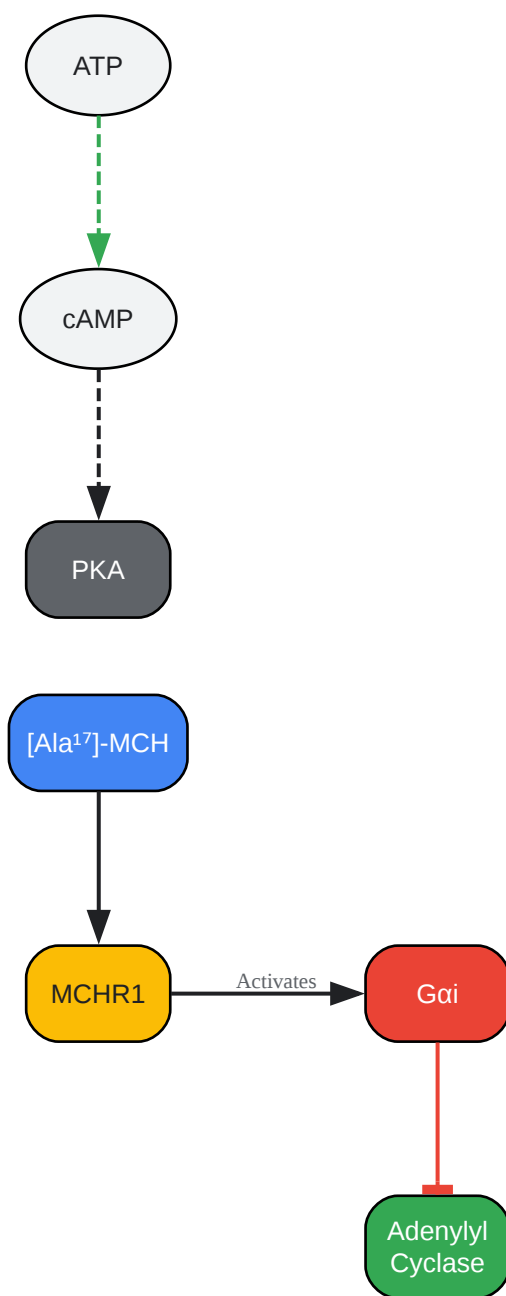
Assay	Receptor	EC ₅₀ (nM)	Reference
Functional Agonism	MCH ₁	17	
MCH ₂	54		

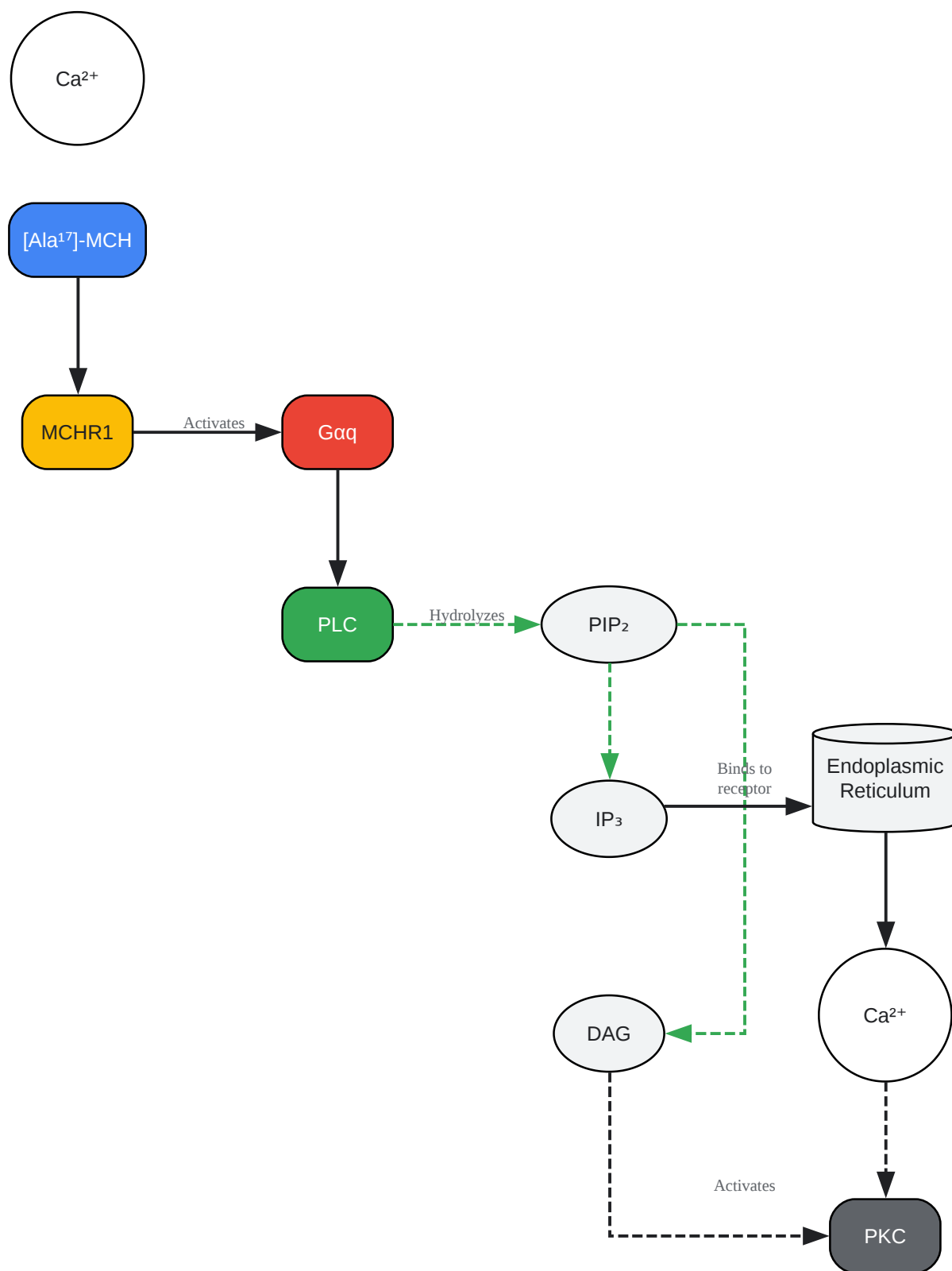
Downstream Signaling Pathways of MCHR1 Activation by [Ala¹⁷]-MCH

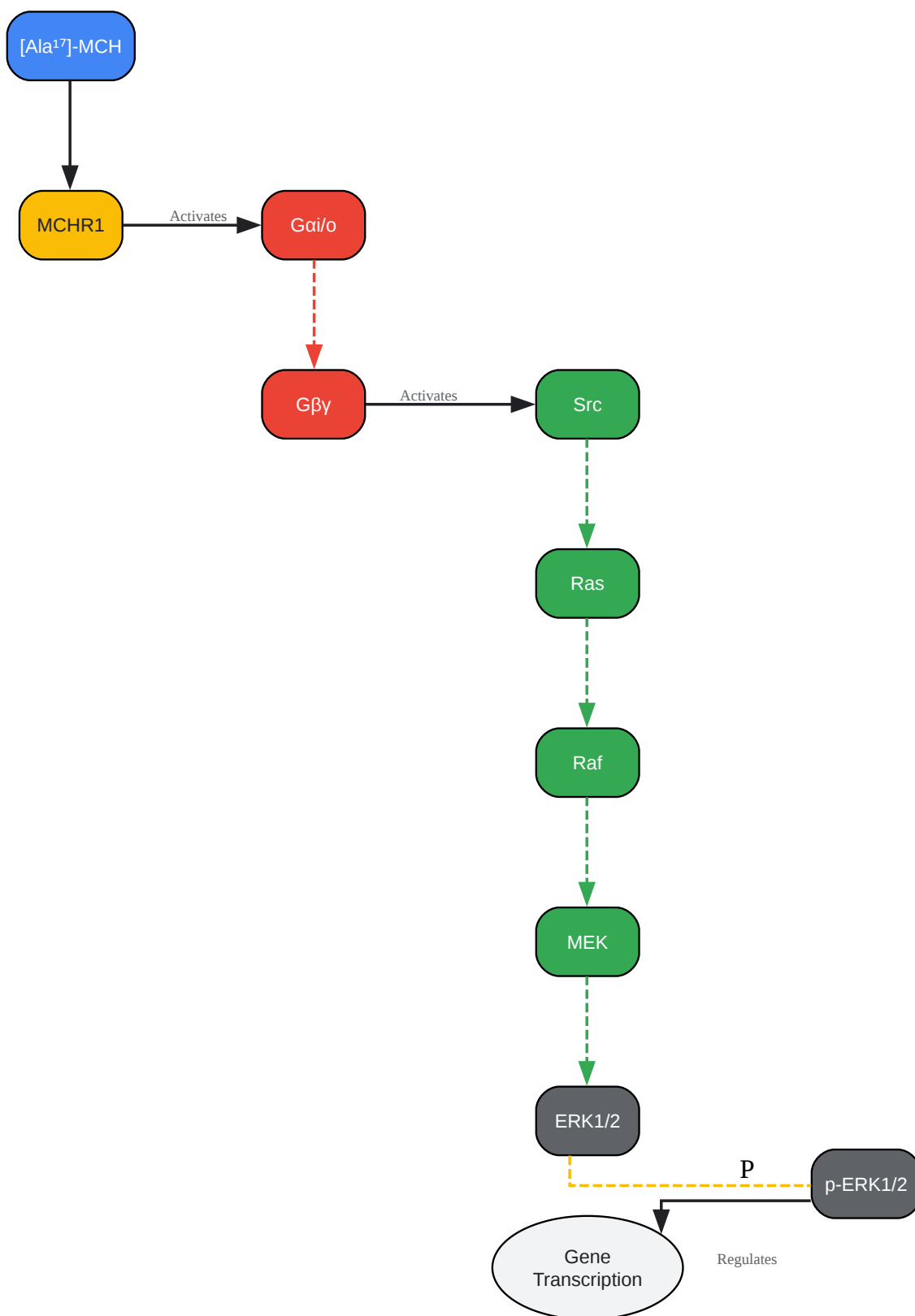
Activation of MCHR1 by [Ala¹⁷]-MCH initiates a cascade of intracellular signaling events through its coupling with multiple G proteins. The primary pathways are detailed below.

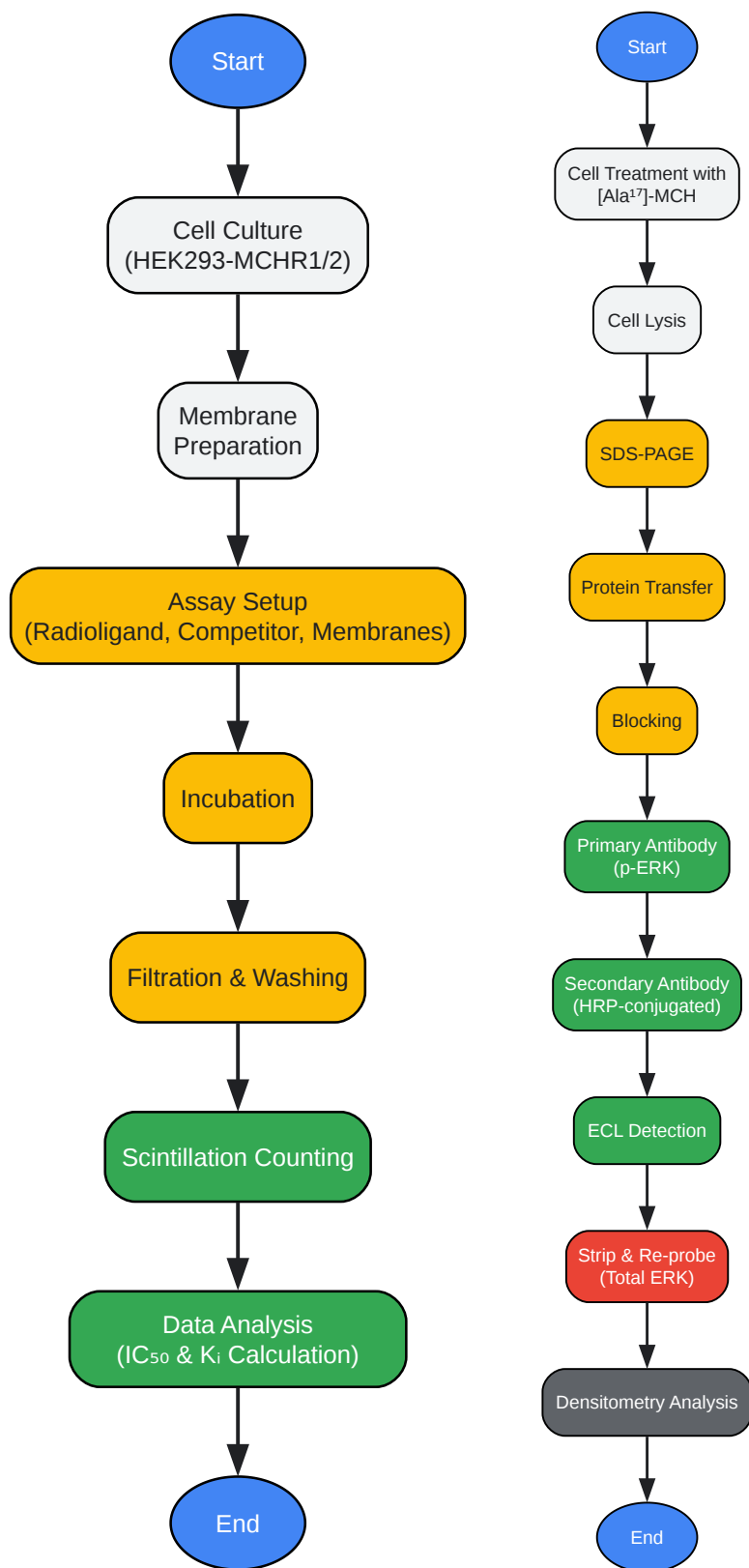
G_{αi}-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, MCHR1 couples to inhibitory G proteins of the G_{αi} subfamily. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).









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